molecular formula C22H27N3O B11590769 6-[butyl(methyl)amino]-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-[butyl(methyl)amino]-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11590769
M. Wt: 349.5 g/mol
InChI Key: LNNKRWDAVMQCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[BUTYL(METHYL)AMINO]-3,3-DIMETHYL-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[BUTYL(METHYL)AMINO]-3,3-DIMETHYL-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-[BUTYL(METHYL)AMINO]-3,3-DIMETHYL-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts and solvents are also crucial in facilitating these reactions and improving yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce a range of substituted pyrano[3,4-c]pyridine compounds .

Scientific Research Applications

6-[BUTYL(METHYL)AMINO]-3,3-DIMETHYL-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[BUTYL(METHYL)AMINO]-3,3-DIMETHYL-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,4-c]pyridine derivatives and related heterocyclic compounds such as indoles and imidazoles .

Uniqueness

What sets 6-[BUTYL(METHYL)AMINO]-3,3-DIMETHYL-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

6-[butyl(methyl)amino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C22H27N3O/c1-5-6-12-25(4)21-18(14-23)17-13-22(2,3)26-15-19(17)20(24-21)16-10-8-7-9-11-16/h7-11H,5-6,12-13,15H2,1-4H3

InChI Key

LNNKRWDAVMQCIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=C(C2=C(COC(C2)(C)C)C(=N1)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.